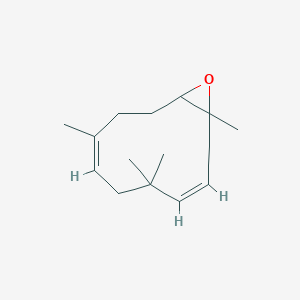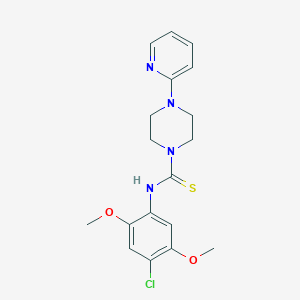
Humulene epoxide II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Humulene epoxide II is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including synthetic chemistry, pharmaceuticals, and materials science. Its structure includes multiple double bonds and a distinctive oxabicyclo framework, which contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Humulene epoxide II typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core of the compound. This reaction involves a diene and a dienophile under controlled temperature and pressure conditions to yield the desired bicyclic structure. Subsequent steps may include selective hydrogenation, oxidation, and functional group modifications to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification processes such as chromatography and recrystallization are essential to obtain high-purity this compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Humulene epoxide II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds into single bonds, altering the compound’s reactivity.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, providing new functional groups for further chemical modifications.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under mild heating conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride solvent under UV light irradiation.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Humulene epoxide II has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Humulene epoxide II involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Additionally, the presence of multiple double bonds and functional groups enables it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Humulene epoxide II: shares similarities with other bicyclic compounds, such as norbornene and bicyclo[2.2.1]heptane, which also feature rigid ring structures and multiple double bonds.
Norbornene: Known for its use in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties.
Bicyclo[2.2.1]heptane: Utilized in organic synthesis as a precursor to various chemical compounds.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct reactivity and potential applications
Properties
CAS No. |
19888-34-7 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene |
InChI |
InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15+/m0/s1 |
InChI Key |
QTGAEXCCAPTGLB-RWRNEBBCSA-N |
SMILES |
CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C[C@@]2([C@@H](O2)CC1)C)(C)C |
Canonical SMILES |
CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C |
Appearance |
Oil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216483.png)
![4-bromo-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216484.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216492.png)
![4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216493.png)
![N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B216495.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B216497.png)
